(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide
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Overview
Description
(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.331. The purity is usually 95%.
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Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, are renowned chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used for the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, which are structural motifs in numerous natural products and therapeutically relevant compounds. This methodology grants access to a wide array of structurally diverse heterocycles, highlighting the importance of such chemical frameworks in medicinal chemistry (Philip et al., 2020).
Piperazine Derivatives in Drug Discovery
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a wide range of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. Minor modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, showcasing the flexibility and importance of piperazine derivatives in pharmaceutical research. This underscores the potential relevance of compounds like "(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide" in drug discovery programs (Rathi et al., 2016).
Spiropiperidines in Drug Design
Spiropiperidines have become increasingly popular in drug discovery as chemists explore new areas of three-dimensional chemical space. These compounds, derived from piperidine rings, serve as important scaffolds for the development of novel therapeutic agents, highlighting the significant role of piperidine structures in creating complex and biologically active molecules (Griggs et al., 2018).
Mechanism of Action
- Pyridopyrimidines often interact with enzymes, receptors, or other proteins. For instance, CDK4/6 inhibitors (such as palbociclib) are a class of drugs that target CDK4 and CDK6 enzymes, disrupting signals that stimulate cancer cell proliferation .
- Depending on the target, the compound may impact various pathways. For example, CDK4/6 inhibitors affect cell cycle progression by inhibiting the phosphorylation of retinoblastoma protein (pRb), leading to cell cycle arrest .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
(3S)-N,N-diethyl-1-prop-2-enoylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-12(16)15-9-7-8-11(10-15)13(17)14(5-2)6-3/h4,11H,1,5-10H2,2-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRDCMWXINATN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CCCN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.